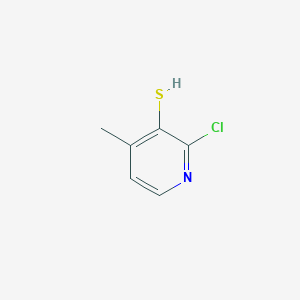
2,5-Dichloro-3-mercaptopyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,5-Dichloro-3-mercaptopyridine is a chlorinated heterocyclic compound that belongs to the pyridine family. This compound is characterized by the presence of two chlorine atoms at the 2nd and 5th positions and a mercapto group (-SH) at the 3rd position on the pyridine ring. It is known for its reactivity and versatility in various chemical reactions, making it a valuable intermediate in organic synthesis and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method is the reaction of pentachloropyridine with potassium or sodium hydrogen sulfide, which selectively replaces the chlorine atoms at specific positions to yield the desired product .
Industrial Production Methods: Industrial production of 2,5-Dichloro-3-mercaptopyridine often employs large-scale chlorination processes followed by nucleophilic substitution reactions. The use of efficient catalysts and optimized reaction conditions ensures high yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: 2,5-Dichloro-3-mercaptopyridine undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atoms can be replaced by nucleophiles such as amines, thiols, and alkoxides under appropriate conditions.
Oxidation: The mercapto group can be oxidized to form disulfides or sulfonic acids.
Reduction: The compound can be reduced to form corresponding pyridine derivatives with different substituents.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium methoxide, potassium tert-butoxide, and thiourea are commonly used under basic conditions.
Oxidation: Oxidizing agents such as hydrogen peroxide and potassium permanganate are employed.
Reduction: Reducing agents like lithium aluminum hydride and sodium borohydride are used.
Major Products Formed:
Nucleophilic Substitution: Various substituted pyridines depending on the nucleophile used.
Oxidation: Disulfides and sulfonic acids.
Reduction: Reduced pyridine derivatives.
Scientific Research Applications
2,5-Dichloro-3-mercaptopyridine has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2,5-Dichloro-3-mercaptopyridine involves its reactivity towards nucleophiles and electrophiles. The electron-deficient nature of the pyridine ring, due to the presence of chlorine atoms, makes it highly reactive towards nucleophilic attack. The mercapto group can participate in redox reactions, forming disulfides or sulfonic acids, which can further interact with biological molecules and enzymes .
Comparison with Similar Compounds
2-Mercaptopyridine: Lacks the chlorine substituents and has different reactivity and applications.
3,5-Dichloropyridine: Lacks the mercapto group and has different chemical properties and uses.
2,3,5,6-Tetrachloropyridine: Contains more chlorine atoms and has different reactivity patterns.
Uniqueness: 2,5-Dichloro-3-mercaptopyridine is unique due to the combination of chlorine and mercapto substituents, which impart distinct reactivity and versatility in chemical synthesis. This makes it a valuable intermediate for the preparation of a wide range of derivatives and applications in various fields .
Properties
IUPAC Name |
2,5-dichloropyridine-3-thiol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H3Cl2NS/c6-3-1-4(9)5(7)8-2-3/h1-2,9H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IYOKBJQKBHAPQS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC(=C1S)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H3Cl2NS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.05 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[3-(2,4,6-Trifluorophenyl)-1,2-oxazol-5-yl]ethanol](/img/structure/B8226082.png)


![[3-(4-Bromo-2,6-difluorophenyl)-1,2-oxazol-5-yl]methanol](/img/structure/B8226094.png)

![[3-(4-Chloro-2,6-difluorophenyl)-1,2-oxazol-5-yl]methanol](/img/structure/B8226113.png)
![1-[3-(4-Chloro-2,6-difluorophenyl)-1,2-oxazol-5-yl]ethanol](/img/structure/B8226114.png)






